Aminoacyl-tRNA synthetases (ARSs) are essential enzymes that catalyze the attachment of specific amino acids to their corresponding tRNAs, a fundamental step in protein synthesis [1]. Beyond this canonical "housekeeping" role, many ARSs have acquired noncanonical functions in cell signaling, often regulated by post-translational modifications like phosphorylation [2] [3].
Inhibitors of ARSs typically work by blocking the enzymatic active site, which prevents the charging of tRNA with its cognate amino acid. This leads to a buildup of uncharged tRNA, a key signal of amino acid insufficiency that can trigger various cellular stress and signaling pathways [4]. The table below summarizes some well-characterized ARS inhibitors for context.
| Inhibitor Name | Target ARS | Primary Canonical Action | Noted Noncanonical or Signaling Effects |
|---|---|---|---|
| Halofuginone (HF) [4] | Glutamyl-Prolyl-tRNA Synthetase (EPRS) | Inhibits prolyl-tRNA synthetase activity | Activates an amino acid stress response; suppresses inflammatory responses in synoviocytes and T-cells. |
| Borrelidin [4] | Threonyl-tRNA Synthetase (TRS) | Inhibits threonyl-tRNA synthetase activity | Recapitulates HF-mediated suppression of inflammatory mediators. |
| Epetraborole [5] | Leucyl-tRNA Synthetase (LeuRS) | Inhibits leucyl-tRNA synthetase | - |
Based on the shared mechanism of ARS inhibitors, the following diagram illustrates the general signaling pathway that Aminoacyl-tRNA synthetase-IN-1 is likely to engage. This pathway branches from the well-established Amino Acid Response (AAR) pathway.
General signaling pathway activated by ARS inhibition, showing canonical and noncanonical branches.
Research on halofuginone (HF) provides the clearest experimental model for how an inhibitor of a specific ARS (in this case, EPRS) can trigger a noncanonical signaling pathway to suppress inflammation.
Since Aminoacyl-tRNA synthetase-IN-1 may exert its effects by influencing the noncanonical, phosphorylation-regulated functions of an ARS, the following workflow, adapted from studies on EPRS and KARS, provides a robust methodological approach [3].
A workflow for investigating stimulus-induced phosphorylation and noncanonical functions of AARS.
To fully characterize Aminoacyl-tRNA synthetase-IN-1, you could focus on the following, based on the identified gaps:
Aminoacyl-tRNA synthetases (ARSs) are essential enzymes that catalyze the attachment of specific amino acids to their corresponding tRNA molecules, forming aminoacyl-tRNA. This "charged" tRNA is then used by the ribosome for protein synthesis. The catalytic reaction is a two-step process [1] [2]:
ARS inhibitors disrupt this critical process, leading to a halt in protein synthesis and, consequently, cell growth or death. Different inhibitors achieve this through distinct mechanisms [1].
ARS catalytic process and inhibitor mechanisms.
The following table summarizes key ARS inhibitors discussed in the scientific literature, their targets, mechanisms, and developmental status.
| Inhibitor Name | Target ARS | Mechanism of Action | Key Quantitative Data (Potency, etc.) | Therapeutic Context / Status |
|---|---|---|---|---|
| AN2690 (Tavaborole) [1] | Leucyl-tRNA Synthetase (LeuRS) | OBORT Mechanism: Forms stable tRNA-benzoxaborole adduct, trapping tRNA in editing site. | N/A | Approved for fungal nail infections. |
| GSK656 (8) [1] | M. tuberculosis LeuRS | OBORT mechanism; targets bacterial LeuRS. | Improved selectivity over human LeuRS; successful Phase 1 (NCT03075410). | Phase 2 for drug-sensitive TB (NCT03557281). |
| Halofuginone [1] [3] | Prolyl-tRNA Synthetase (ProRS) | Inhibits catalytic activity of EPRS (glutamyl-prolyl-tRNA synthetase). | Activates AAR; suppresses inflammatory mediators. | Investigated for cancer, fibrosis, inflammatory diseases. |
| Borrelidin [1] [3] [4] | Threonyl-tRNA Synthetase (ThrRS) | Occupies threonine, ATP, and tRNA binding sites in catalytic domain. | Exhibits antifungal, antibacterial, antimalarial, antiangiogenic activities. | Natural product; research compound for anti-infective and antiangiogenic applications. |
| Cladosporin [1] | P. falciparum Lysyl-tRNA Synthetase (Pf LysRS) | Directly inhibits cytosolic Pf LysRS, terminating protein synthesis. | Highly potent and selective for Pf LysRS over human LysRS. | Lead compound for antimalarial drug development. |
| PT638 [1] | S. aureus LeuRS (Sa LeuRS) | Prodrug; reduced to active amine (PT662) by bacterial nitroreductase. | MIC of 0.4 μg/mL vs. MRSA; IC50 >100 μM for purified Sa LeuRS. | Preclinical anti-MRSA agent. |
Below are detailed methodologies for key experiments used to characterize ARS inhibitors, based on techniques referenced in the literature.
This is a high-throughput screening method to identify inhibitors that block the formation of aminoacyl-AMP.
This protocol evaluates the cellular potency of an ARS inhibitor against live pathogens.
This protocol assesses the efficacy of lead compounds in a live animal model of infection.
In mammalian cells, inhibition of ARS can trigger stress response pathways beyond simply halting translation. Research on Halofuginone has revealed a complex signaling network.
Signaling pathways triggered by ARS inhibition and amino acid deprivation.
The study of ARS inhibitors has moved beyond simple anti-infectives, expanding into several frontier areas:
Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of a specific amino acid to its corresponding tRNA molecule, a critical first step in protein synthesis. This aminoacylation reaction occurs in two steps [1] [2]:
Inhibitors of AaRS disrupt this process, halting protein synthesis and leading to bacterial cell death or growth arrest. They achieve this through several distinct mechanisms, which are summarized in the table below.
Table 1: Primary Mechanisms of Aminoacyl-tRNA Synthetase Inhibition
| Mechanism | Description | Representative Inhibitor(s) |
|---|---|---|
| Competitive Active Site Inhibition | Mimics the natural aminoacyl-adenylate (aa-AMP) intermediate, binding tightly to the enzyme's active site and blocking substrate access [3] [4]. | Aminoacyl-sulfamoyl adenosines (aaSAs) [3] |
| ATP-Binding Site Occlusion | Binds directly to the ATP-binding pocket, preventing ATP from entering and thus halting the first step of the aminoacylation reaction [4]. | Cladosporin [4] |
| tRNA Mischarging & Editing Site Disruption | Some AaRS enzymes possess a separate editing domain to correct mischarged tRNA. Inhibitors can exploit or disrupt this proofreading function, reducing translational fidelity [1]. | (Mechanism noted, specific inhibitors for editing domains are an area of research) |
| Multi-Target Inhibition | A single inhibitor molecule is designed to simultaneously inhibit more than one type of AaRS, dramatically reducing the likelihood of resistance emerging [1]. | (An emerging strategy in rational drug design) |
The consequences of AaRS inhibition extend beyond simply stopping protein production. The accumulation of uncharged tRNA molecules inside the cell can trigger the stringent response, a global stress response that downregulates many energetically demanding processes like the synthesis of RNA, DNA, and peptidoglycan, further attenuating bacterial growth and virulence [1].
The 20+ AaRSs are divided into two distinct Class I and Class II families based on the architecture of their catalytic domains, which influences how inhibitors bind [1] [2] [5]. Understanding this classification is key to designing specific drugs.
Table 2: Key Structural and Functional Differences Between AaRS Classes
| Characteristic | Class I AaRS | Class II AaRS |
|---|---|---|
| Catalytic Domain Fold | Rossmann fold [1] [2] | Antiparallel β-sheet [1] [2] |
| Characteristic Motifs | HIGH, KMSKS [1] [2] | Motif 1, Motif 2, Motif 3 [1] [2] |
| ATP Binding Conformation | Extended [1] [5] | Bent [1] [5] |
| Initial Aminoacylation Site | 2'-OH of tRNA A76 [2] [5] | 3'-OH of tRNA A76 [2] [5] |
| Example Enzymes | Isoleucyl-, Leucyl-, Valyl-tRNA synthetase [1] | Prolyl-, Histidyl-, Aspartyl-tRNA synthetase [1] |
This structural divergence between the two classes, and even between bacterial and human versions of the same enzyme, allows for the development of inhibitors that are highly specific for bacterial targets, minimizing toxicity to human cells [1] [4].
Several AaRS inhibitors have been developed, with one being a cornerstone of topical antibacterial therapy and others in various stages of development.
Table 3: Examples of AaRS Inhibitors and Their Status
| Inhibitor | Target AaRS | Mechanism / Type | Status / Application |
|---|---|---|---|
| Mupirocin (Bactroban) | Bacterial Isoleucyl-tRNA Synthetase (IleRS) [1] | Competitive inhibitor; natural product [1] | Clinically available; widely used topical antibiotic for MRSA [1] |
| Tavaborole (AN2690) | Fungal Leucyl-tRNA Synthetase (LeuRS) [4] | Binds to tRNA editing site; boron-containing compound [4] | Approved for treatment of onychomycosis (fungal nail infection) [4] |
| Cladosporin | Plasmodium falciparum Lysyl-tRNA Synthetase (PfLysRS) [4] | ATP-mimetic; binds ATP-binding pocket [4] | Investigational; potent anti-malarial with high species selectivity [4] |
| Halofuginone | Human Prolyl-tRNA Synthetase (ProRS) [4] | Not specified in sources, but known to inhibit ProRS | Clinical trials for cancer, fibrotic disease [4] |
| PAA-38 (2025 Study) | Bacterial Prolyl-tRNA Synthetase (ProRS) [6] | Amino acid-ATP dual-site inhibitor; optimized via fluorine scanning [6] | Preclinical; novel lead compound with high potency against P. aeruginosa [6] |
Research in this field is highly active, focusing on overcoming the challenges of bioavailability and resistance.
The following diagram illustrates the multi-step workflow for the discovery and mechanistic validation of AaRS inhibitors, integrating the key experimental approaches discussed.
A typical workflow for discovering and developing AaRS inhibitors.
Aminoacyl-tRNA synthetases are essential enzymes that catalyze the esterification of a specific amino acid to its cognate tRNA molecule, a critical step for accurate protein synthesis [1]. They are the key interpreters of the genetic code, ensuring that nucleic acid sequences are correctly translated into amino acid sequences [2].
These enzymes are divided into two structurally distinct classes (Class I and Class II), each comprising ten enzymes [3]. The table below summarizes their fundamental characteristics.
| Feature | Class I Aminoacyl-tRNA Synthetases | Class II Aminoacyl-tRNA Synthetases |
|---|---|---|
| Catalytic Domain Architecture | Rossmann fold (a nucleotide-binding fold) [3] [1] | Unique fold related to biotin/lipoate ligases (seven-stranded β-sheets) [3] [1] |
| Conserved Motifs | HIGH and KMSKS [1] | Three motifs (e.g., Motifs 1, 2, 3) [3] [1] |
| ATP Binding Mechanism | "Backbone Brackets" (backbone hydrogen bonds) [3] [4] | "Arginine Tweezers" (salt bridges from arginine residues) [3] [4] |
| tRNA Acceptor Stem Binding | Binds to the minor groove [1] | Binds to the major groove [1] |
| Aminoacylation Site | 2'-OH of the terminal adenosine (A76) of tRNA [3] | 3'-OH of the terminal adenosine (A76) of tRNA (except PheRS) [3] [1] |
| Common Quaternary Structure | Monomeric or dimeric [3] | Dimeric or tetrameric [3] |
| Representative Amino Acids | Arg, Cys, Gln, Glu, Ile, Leu, Met, Trp, Tyr, Val [3] | Ala, Asn, Asp, Gly, His, Lys, Phe, Pro, Ser, Thr [3] |
An aaRS is typically a multidomain protein. The core domains and their functions are illustrated below, which is crucial for understanding potential binding sites for inhibitors.
The modular domain architecture of aminoacyl-tRNA synthetases. Inhibitors can target any of these functional domains.
Beyond the catalytic domain, other regions are critical for function and represent potential drug targets:
To determine how a compound like Aminoacyl tRNA synthetase-IN-1 interacts with its target, you can employ several well-established methodologies.
Based on the information gathered, here is a logical workflow you could follow to characterize the binding of this compound.
A proposed workflow for characterizing the binding site and mechanism of an aaRS inhibitor.
Aminoacyl-tRNA synthetases are universally conserved enzymes that catalyze the esterification of a specific amino acid to its cognate tRNA, a crucial step for protein synthesis [1]. Their distinct structures and mechanisms form the basis for inhibitor selectivity.
Class I vs. Class II aaRSs: A Structural Comparison
The table below summarizes the fundamental differences between the two aaRS classes, which are prime targets for selective inhibition [1].
| Feature | Class I Aminoacyl-tRNA Synthetases | Class II Aminoacyl-tRNA Synthetases |
|---|---|---|
| Catalytic Domain Architecture | Rossmann fold (parallel β-sheet) [1] | Unique fold (anti-parallel β-sheet) [1] |
| Conserved Motifs | HIGH, KMSKS [1] | Motifs 1, 2, 3 [1] |
| tRNA Binding Approach | Minor groove of tRNA acceptor stem [1] | Major groove of tRNA acceptor stem [1] |
| Aminoacylation Site | 2'-OH of the ribose of A76 (with exceptions) [1] | 3'-OH of the ribose of A76 (with exceptions) [1] |
| ATP Binding Conformation | Extended configuration [1] | Bent configuration (γ-phosphate folds back) [1] |
| Rate-Limiting Step | Release of aminoacyl-tRNA (for most) [1] | Amino acid activation [1] |
Mechanistic Basis for Selectivity
To experimentally determine the selectivity of an aaRS inhibitor like Aminoacyl-tRNA synthetase-IN-1, a multi-faceted approach is required. The workflow below outlines the key stages of investigation, from initial activity screening to mechanistic studies.
Detailed Experimental Protocols
In vitro Aminoacylation Assay (Primary Screening)
Binding Affinity and Specificity Studies
Structural Analysis via X-ray Crystallography
Cellular and Functional Assays
While the search results do not provide clinical data on Aminoacyl-tRNA synthetase-IN-1, they underscore the strong therapeutic rationale for targeting aaRSs. Human aaRSs are linked to cancer, with unique expression patterns, mutations, and non-canonical functions promoting tumorigenesis [4]. Furthermore, their role in the immune response and inflammation makes them attractive targets for infectious and autoimmune diseases [3].
The experimental framework provided should enable you to profile the selectivity of your compound of interest. The critical next steps would be to obtain the compound and consult highly specialized scientific databases for any existing biochemical profiling data.
Aminoacyl-tRNA synthetases are essential enzymes that ensure the accurate translation of the genetic code by covalently linking amino acids to their corresponding tRNAs. High fidelity is maintained through multiple mechanisms [1] [2]:
The search results detail several advanced aaRS inhibitor classes, their mechanisms, and their status in drug development. The following table summarizes key examples.
Table 1: Representative Aminoacyl-tRNA Synthetase Inhibitors in Development
| Inhibitor / Class | Target | Mechanism of Action | Development Stage & Key Findings |
|---|---|---|---|
| Benzoxaboroles (e.g., AN2690, GSK656) | Leucyl-tRNA Synthetase (LeuRS) | "Oxaborole tRNA-trapping (OBORT)": forms a stable tRNA–inhibitor adduct with the 3'-terminal adenosine, trapping tRNA in the editing site and blocking aminoacylation [5]. | GSK656 (8) completed a Phase 1 trial (NCT03075410) and is in Phase 2 for tuberculosis (NCT03557281). Improved selectivity over human LeuRS was achieved by reducing molecular lipophilicity [5]. |
| Cladosporin & Derivatives | Lysyl-tRNA Synthetase (LysRS) | Competitive inhibition of ATP binding, halting amino acid activation and protein synthesis [5]. | A lead compound for antimalarial drug discovery. Medicinal chemistry efforts have focused on replacing metabolically unstable structural motifs (e.g., tetrahydropyran ring) to improve druggability [5]. |
| Febrifugine derivatives (e.g., Halofuginone) | Prolyl-tRNA Synthetase (ProRS) | Inhibition of ProRS aminoacylation activity [5]. | Investigated in clinical and pre-clinical studies for treatment of cancer, fibrosis, and inflammatory diseases [5]. |
To profile a compound like "Aminoacyl tRNA synthetase-IN-1", researchers would typically employ a combination of biochemical, microbiological, and structural biology techniques. The workflow below illustrates a generalized strategy for inhibitor discovery and mechanistic validation.
Experimental workflow for aaRS inhibitor characterization
Key techniques from the search results include:
The following diagram outlines a generalized high-throughput screening workflow for identifying aminoacyl-tRNA synthetase inhibitors, adapted from current research methodologies [1] [2]:
The table below summarizes core experimental approaches used in aaRS inhibitor development:
| Assay Type | Key Measured Parameters | Typical Experimental Readouts | Application Context |
|---|
| Aminoacylation Activity [3] | Inhibition of aminoacyl-AMP formation or tRNA charging | • Radioactive ATP/PPi exchange • Thin-layer chromatography (TLC) • Spectrophotometric phosphate detection | Primary screening for synthetic active site inhibitors | | Cellular Viability [1] | Cell growth inhibition & translation suppression | • IC50 values for cell proliferation • Reporter protein synthesis efficiency | Validating on-target activity in complex biological systems | | Computational Screening [3] [4] | Binding affinity & interaction stability | • Molecular docking scores • Molecular dynamics simulation stability | Preliminary identification of potential inhibitors from large compound libraries | | Selectivity Profiling [4] | Specificity across different aaRSs & human homologs | • Cross-reactivity screening panels • Structural comparative analysis | Ensuring target selectivity and minimizing off-target effects |
To proceed with your work on "Aminoacyl tRNA synthetase-IN-1", here are practical suggestions:
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that charge tRNAs with their cognate amino acids, a critical step for protein synthesis [1] [2]. They are therefore prime targets for inhibiting translation.
While the specific mechanism of Aminoacyl tRNA synthetase-IN-1 is not detailed in the search results, aaRS inhibitors generally function by blocking the amino acid activation or tRNA charging steps. This disrupts the production of aminoacyl-tRNAs, halting protein synthesis [1] [2]. Cell-free systems are ideal for studying these mechanisms due to their open environment, which allows for precise control over reaction components [3].
The following diagram outlines a general workflow for planning and executing an inhibition study in a cell-free system.
This protocol provides a methodology for using aaRS inhibitors in a PURE (Protein Synthesis Using Recombinant Elements) system, a defined and optimized cell-free platform [4] [3].
Table 1: Reaction Setup for Inhibitor Testing
| Component | Experimental (µL) | Negative Control (µL) | Positive Control (µL) |
|---|---|---|---|
| PURE Mix | 10 | 10 | 10 |
| DNA Template (sfGFP, 50 ng/µL) | 2 | 2 | 2 |
| This compound (in DMSO) | X | - | - |
| DMSO (vehicle) | - | Y | - |
| Positive Control Inhibitor | - | - | Z |
| Nuclease-free Water | to 15 µL | to 15 µL | to 15 µL |
> Note: The final concentration of DMSO should be consistent across all reactions (e.g., ≤1-2% v/v) to ensure it does not affect the reaction. A typical experiment will include a range of inhibitor concentrations (e.g., 0.1, 1, 10 µM) to establish a dose-response curve.
To ensure reliable and interpretable results, please consider the following points:
The table below summarizes potential outcomes and their interpretations.
Table 2: Interpretation of Potential Experimental Outcomes
| Observation | Possible Interpretation |
|---|---|
| Dose-dependent decrease in full-length protein yield. | Successful inhibition of translation. The IC₅₀ can be calculated. |
| Appearance of truncated protein bands on SDS-PAGE. | Inhibition may be causing ribosome stalling or premature termination, potentially due to depletion of a specific aminoacyl-tRNA. |
| No change in protein yield at tested concentrations. | The inhibitor may not be effective in the cell-free environment, may require metabolic activation not possible in PURE, or may target an aaRS not present in the system (e.g., a mitochondrial aaRS). |
| Inhibition is rescued by adding an excess of a specific amino acid. | Suggests specific and competitive inhibition of that amino acid's cognate aaRS. |
I hope this structured guide provides a solid foundation for your research on this compound. Should you obtain the specific inhibitor and require assistance in interpreting your experimental results, please feel free to consult me again.
Disclaimer: The following is a generalized protocol. The specific effective concentration of Aminoacyl-tRNA synthetase-IN-1 must be determined empirically in your laboratory system, as it can vary based on the bacterial species, growth conditions, and the specific aaRS target.
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging tRNAs with their cognate amino acids, a critical first step in protein synthesis. This makes them valuable targets for antibiotic development [1]. Inhibitors like Aminoacyl-tRNA synthetase-IN-1 likely function by competing with the native amino acid or ATP for binding in the enzyme's active site, disrupting protein synthesis and leading to bacterial stasis or death [1].
The diagram below outlines the core experimental workflow for determining the efficacy of an aaRS inhibitor like Aminoacyl-tRNA synthetase-IN-1.
Since a definitive concentration for Aminoacyl-tRNA synthetase-IN-1 was not found, you should test a range of concentrations. The table below suggests a starting point for a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Table 1: Proposed Dosing Scheme for Broth Microdilution Assay
| Well Number | Final Inhibitor Concentration (µg/mL) | Final Inhibitor Concentration (µM)* | Bacterial Inoculum | Broth Volume |
|---|---|---|---|---|
| 1 | 64 | ~157 | + | 100 µL |
| 2 | 32 | ~78 | + | 100 µL |
| 3 | 16 | ~39 | + | 100 µL |
| 4 | 8 | ~20 | + | 100 µL |
| 5 | 4 | ~10 | + | 100 µL |
| 6 | 2 | ~5 | + | 100 µL |
| 7 | 1 | ~2.5 | + | 100 µL |
| 8 | 0.5 | ~1.2 | + | 100 µL |
| 9 | 0.25 | ~0.6 | + | 100 µL |
| 10 | 0 (Growth Control) | 0 | + | 100 µL |
| 11 | 0 (Sterility Control) | 0 | - | 100 µL |
*Calculation assumes a molecular weight of 408.3 g/mol for Aminoacyl-tRNA synthetase-IN-1 (a common value for similar compounds; verify with your supplier).
This protocol follows the workflow above to determine the lowest concentration of Aminoacyl-tRNA synthetase-IN-1 that prevents visible growth of the test bacterium [1].
Materials:
Procedure:
Once the MIC is established, you can conduct more detailed mechanistic studies. The diagram below illustrates the potential mechanism of action of an aaRS inhibitor and a method to confirm it.
Table 2: Key Follow-up Experiments and Troubleshooting
| Experiment / Issue | Description & Protocol | Interpretation |
|---|---|---|
| Rescue Experiment | Supplement the growth medium with the specific amino acid targeted by the inhibitor (e.g., tryptophan for a TrpRS inhibitor) at a high concentration (e.g., 1-10 mM) alongside the inhibitor at its MIC [2]. | A significant increase in the MIC in the presence of the amino acid supports a specific aaRS target engagement, as the enzyme is out-competed. |
| Cellular Activity vs. Cytotoxicity | To rule out general toxicity, perform a parallel assay on mammalian cell lines (e.g., HEK293 or HepG2) using a cell viability assay (e.g., MTT or resazurin). | A strong antibacterial effect with minimal mammalian cell toxicity indicates a selective and promising inhibitor. |
| Poor Aqueous Solubility | The compound may precipitate in aqueous broth. Visually inspect the highest concentration wells for precipitate before inoculation. Consider using alternative solvents like ethanol or PEG, ensuring they are non-inhibitory at the concentrations used. | Precipitation can lead to false-high MIC readings. Re-optimizing the solvent system is crucial for accurate results. |
| High MIC / No Activity | The compound may be inactive, the concentration range may be too low, or the molecule may not penetrate the bacterial cell wall. Include a known positive control antibiotic to validate the assay. Consider testing against Gram-negative and Gram-positive species. | A positive control should show expected activity. Inactivity against both suggests a compound issue; activity against only one suggests a permeability problem. |
The PURE (Protein synthesis Using Recombinant Elements) system is a reconstituted cell-free platform composed of individually purified components necessary for transcription and translation [1]. Its defined nature makes it an ideal tool for studying translation and for screening inhibitors like aaRS inhibitors, as it offers high controllability and lacks interfering activities found in cell lysates [2].
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes in the PURE system. They are responsible for charging tRNAs with their cognate amino acids, forming the aminoacyl-tRNAs that the ribosome uses to synthesize proteins [1]. Inhibiting an aaRS halts the incorporation of its specific amino acid, thereby stopping the synthesis of any protein that contains it.
The following diagram outlines a generalized protocol for investigating an aaRS inhibitor, such as a potential "Aminoacyl tRNA synthetase-IN-1," within the PURE system.
This protocol can be adapted to characterize the potency and specificity of "this compound."
1. PURE System Setup
2. Inhibitor Addition
3. & 4. Output Measurement Quantify the synthesis of the reporter protein using one of the following methods:
5. Data Analysis
A critical step is to determine if "this compound" is specific to one aaRS or has broad effects. The table below outlines a multi-faceted approach.
| Specificity Assay | Experimental Approach | Interpretation of Specific Inhibition |
|---|---|---|
| Amino Acid Rescue | Supplement the inhibited reaction with a high concentration (e.g., 1-5 mM) of the cognate amino acid targeted by the suspected aaRS. | Protein synthesis is restored. The inhibitor's effect is outcompeted by the substrate. |
| Orthogonal Assays | Use a standalone aminoacylation assay [4]. Monitor the formation of aminoacyl-tRNA for the target aaRS in the presence of the inhibitor, independent of the full PURE system. | Directly shows a reduction in the specific aminoacylation activity, confirming the inhibitor's target. |
| Multi-protein Synthesis | Express multiple different reporter proteins in the same PURE reaction with the inhibitor [3]. | Synthesis is inhibited only for proteins rich in the amino acid corresponding to the targeted aaRS. |
When working with the PURE system and aaRS inhibitors, keep these points in mind:
To find information specifically on "this compound," I suggest you:
The table below summarizes the basic information available for this compound, which is described as an inhibitor of bacterial aminoacyl-tRNA synthetase (aaRS) [1].
| Property | Description |
|---|---|
| Catalog Number | T10303 [1] |
| CAS Number | 219931-45-0 [1] |
| Molecular Formula | C₁₆H₂₅N₇O₇S [1] |
| Molecular Weight | 459.48 g/mol [1] |
| Recommended Storage | Powder: -20°C for 3 years. In solvent (DMSO): -80°C for 1 year [1] |
| Solubility | 65 mg/mL in DMSO (141.46 mM); sonication is recommended [1] |
In the absence of a published protocol, here is a general workflow you could adapt and optimize for studying Aminoacyl tRNA synthetase-IN-1. This framework is based on standard practices in antibacterial drug discovery and aaRS biology [2] [3].
The goal of this phase is to confirm that the compound directly and potently inhibits its intended aaRS target.
This phase tests whether the biochemical inhibition translates into an effect on living bacterial cells.
It is crucial to determine if the antibacterial activity is specific and not due to general toxicity.
These experiments provide deeper insight into how the compound works and how resistance might emerge.
Since detailed information is limited, you will need to establish and optimize many parameters. Here are key areas to focus on:
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that play a critical role in protein synthesis by catalyzing the covalent attachment of amino acids to their corresponding tRNAs, ensuring the accurate translation of genetic information into proteins. These enzymes implement the genetic code through a two-step catalytic process: first, they activate the amino acid with ATP to form an aminoacyl-adenylate intermediate, and second, they transfer the amino acid to the 3' end of the cognate tRNA molecule. The resulting aminoacyl-tRNA (aa-tRNA) is then delivered to the ribosome by elongation factor EF-1α (in eukaryotes and archaea) or EF-Tu (in bacteria) for protein synthesis. The fidelity of this process is remarkable, with error rates ranging from approximately 1 in 1,000 to 1 in 10,000, depending on the specific synthetase and cellular conditions.
The investigation of aaRS inhibitors such as Aminoacyl tRNA Synthetase-IN-1 provides crucial insights into translation elongation mechanisms and offers potential therapeutic avenues. aaRSs are divided into two structural classes (Class I and Class II) based on distinct active site architectures and tRNA recognition patterns. Class I aaRSs approach tRNA from the minor groove of the acceptor stem and typically exhibit rate limitation by aa-tRNA release, while Class II aaRSs approach from the major groove and are rate-limited by steps prior to product release. These distinctions have functional implications; for instance, Class I aaRSs may form stable complexes with elongation factors to facilitate efficient product release. Research has revealed that EF-1α forms stable complexes with specific aaRSs (e.g., leucyl-tRNA synthetase) in archaea, enhancing aminoacylation efficiency approximately 8-fold and potentially coupling aminoacylation with tRNA channeling to the ribosome [1].
Table 1: Key Aminoacyl-tRNA Synthetase Classes and Properties
| Property | Class I aaRS | Class II aaRS |
|---|---|---|
| Structural motif | Rossmann fold | Anti-parallel β-sheet |
| tRNA approach | Minor groove side | Major groove side |
| Rate-limiting step | aa-tRNA release | Step prior to release |
| Examples | LeuRS, IleRS, ValRS | ProRS, LysRS, AspRS |
| Editing mechanisms | Pre- & post-transfer | Pre- & post-transfer |
| EF-1α interaction | Common (e.g., LeuRS) | Less common |
Beyond their canonical functions in translation, aaRSs have evolved diverse non-canonical roles in cellular processes including inflammation, angiogenesis, and mTOR signaling, making them attractive targets for therapeutic development. The study of aaRS inhibitors requires sophisticated methodological approaches to dissect their effects on both enzymatic function and downstream translational processes. Recent advances in directed evolution of aaRSs have enabled the incorporation of non-canonical amino acids into proteins, expanding the toolkit for probing aaRS function and inhibition [2]. Additionally, the development of potent bacterial ProRS inhibitors through fluorine scanning strategies demonstrates the potential for species-specific aaRS targeting, which could inform the development of selective research compounds [3].
This compound should be reconstituted according to manufacturer specifications, typically in high-purity DMSO to create stock concentrations of 10-50 mM. Aliquots must be stored at -20°C to -80°C under anhydrous conditions to prevent hydrolysis. For working solutions, prepare fresh dilutions in appropriate assay buffers immediately before use, ensuring that the final DMSO concentration does not exceed 1% (v/v) in any experiment to maintain cellular viability and prevent solvent effects. Include vehicle controls with equivalent DMSO concentrations in all experimental setups. For cell-based assays, determine membrane permeability empirically using standardized cellular uptake protocols, as effective intracellular concentration may differ significantly from administered concentration due to active transport mechanisms.
The aminoacylation assay directly measures the formation of aminoacyl-tRNA, providing quantitative data on the catalytic efficiency of aaRSs and their inhibition by compounds of interest.
Reagents: Purified aaRS enzyme (commercial or purified), cognate tRNA substrate (in vitro transcribed or purified), corresponding amino acid, [³H]- or [¹⁴C]-labeled amino acid, ATP, reaction buffer (50 mM HEPES-KOH pH 7.5, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT), 10% trichloroacetic acid (TCA), scintillation cocktail.
Procedure:
Data Analysis: Calculate initial velocities from linear portion of time course. Determine IC₅₀ values by fitting inhibition data to a four-parameter logistic equation. Obtain kinetic parameters (Kₘ, Vₘₐₓ) from Michaelis-Menten analysis of substrate saturation experiments conducted at multiple inhibitor concentrations.
Table 2: Example Aminoacylation Inhibition Data for this compound
| [Inhibitor] (μM) | Activity (%) | SEM | p-value |
|---|---|---|---|
| 0.001 | 98.5 | ±2.1 | >0.05 |
| 0.01 | 95.2 | ±3.2 | >0.05 |
| 0.1 | 82.7 | ±4.1 | <0.05 |
| 1.0 | 45.3 | ±5.2 | <0.01 |
| 10.0 | 18.9 | ±3.8 | <0.001 |
| 100.0 | 5.2 | ±1.9 | <0.001 |
Many aaRSs possess editing mechanisms to ensure translational fidelity by cleaving misactivated amino acids (pre-transfer editing) or mischarged tRNAs (post-transfer editing). These activities can be measured using specialized protocols:
Pre-transfer Editing Assay: Measures hydrolysis of misactivated aminoacyl-adenylate intermediates before transfer to tRNA.
Post-transfer Editing Assay: Measures deacylation of mischarged tRNAs.
This protocol assesses the functional consequence of aaRS inhibition on overall protein synthesis elongation using translation-competent cell lysates:
Reagents: Translation-competent cell lysate (HeLa extract or rabbit reticulocyte lysate), RNase-treated to remove endogenous mRNAs, luciferase control mRNA, amino acid mixture including radiolabeled [³⁵S]-methionine or [³⁵S]-cysteine, energy regeneration system (creatine phosphate, creatine kinase), this compound at desired concentrations.
Procedure:
The inhibition of aaRSs by compounds such as this compound initiates a cascade of molecular events that disrupt protein synthesis and activate cellular stress pathways. Understanding these mechanisms is essential for comprehensive experimental design and data interpretation. The following diagram illustrates the key pathways affected by aaRS inhibition:
The visual representation above illustrates how aaRS inhibition affects multiple cellular processes. The primary molecular effect of this compound is the competitive or allosteric inhibition of specific aaRS enzymes, reducing the production of correctly charged aa-tRNAs. This reduction directly impacts the translation elongation rate as ribosomes wait longer for cognate aa-tRNAs to arrive, leading to increased ribosomal stalling and collisions. These stalled ribosomes are recognized by ribosome quality control (RQC) pathways, which initiate ribosome rescue and target incomplete nascent chains for degradation.
The diagram further shows how aaRS inhibition activates cellular stress responses through multiple mechanisms. Ribosome stalling triggers phosphorylation of eIF2α, a key translation initiation factor, as part of the integrated stress response. This leads to global reduction in translation initiation while paradoxically enhancing translation of specific stress-responsive transcripts like ATF4. Simultaneously, errors in protein synthesis that escape quality control mechanisms result in protein misfolding, activating unfolded protein responses and proteostatic stress pathways. Persistent activation of these pathways can ultimately trigger apoptosis, providing a potential mechanism for the cytotoxic effects of potent aaRS inhibitors in therapeutic contexts. Recent research has revealed that pep-tRNA drop-off—the dissociation of peptidyl-tRNAs from ribosomes—serves as an important quality control mechanism in early elongation stages, particularly for rejecting miscoded peptidyl-tRNAs [6]. This process is enhanced in the presence of translation errors and represents a potential biomarker for assessing aaRS inhibition efficacy.
Accurate determination of kinetic parameters is essential for characterizing inhibition mechanisms and potency. Analysis of aminoacylation assays should include:
IC₅₀ Determination: Fit inhibition data to the log inhibitor vs. response equation: Y = Bottom + (Top - Bottom) / (1 + 10^(X - LogIC₅₀)), where Y is activity, X is log inhibitor concentration, and Top and Bottom represent uninhibited and completely inhibited activity levels, respectively.
Kᵢ Calculation: For competitive inhibition models, use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is substrate concentration and Kₘ is Michaelis constant. For non-competitive inhibition, Kᵢ = IC₅₀.
Mechanistic Studies: Conduct substrate saturation experiments at multiple inhibitor concentrations. Plot 1/v vs. 1/[S] (Lineweaver-Burk) to distinguish competitive (intersecting at y-axis), non-competitive (intersecting at x-axis), and uncompetitive (parallel lines) inhibition patterns.
Robust statistical analysis is critical for reliable data interpretation:
Table 3: Expected Effects on Translation Metrics with this compound Treatment
| Parameter | Low [Inhibitor] (0.1-1 μM) | High [Inhibitor] (10-100 μM) | Measurement Technique |
|---|---|---|---|
| Aminoacylation rate | 20-40% decrease | 70-90% decrease | Radioactive aminoacylation |
| Translation elongation rate | 10-30% decrease | 50-80% decrease | Ribosome profiling/SINAPs |
| Mistranslation frequency | 2-5 fold increase | 10-50 fold increase | Mass spectrometry |
| PEP-tRNA drop-off | 3-8 fold increase | 20-100 fold increase | LC-MS/MS |
| Integrated stress response | Moderate activation | Strong activation | ATF4 reporter, eIF2α phosphorylation |
High Background in Aminoacylation Assays: This may result from incomplete washing of unincorporated radioactive amino acids. Increase TCA wash volume and duration, include additional ethanol washes, and verify filter paper compatibility with the washing protocol. For non-radioactive assays, optimize quenching conditions and include appropriate blank controls.
Poor Cell Permeability of Inhibitor: If cellular efficacy is lower than expected based on enzymatic assays, consider formulation modifications including prodrug approaches, nanoformulation, or use of permeabilizing agents during treatment. Verify intracellular concentration using LC-MS/MS where possible.
Variable Elongation Rate Measurements: Inconsistent results in translation elongation assays often stem from incomplete initiation inhibition in ribosome run-off experiments. Optimize harringtonine concentration and treatment duration, verify complete initiation blockade by monitoring short ORF translation, and use internal standardization to normalize for technical variability.
For researchers investigating specialized aspects of aaRS inhibition, several advanced approaches may be valuable:
Single-Molecule Imaging: Implement single-molecule imaging of nascent peptides (SINAPs) to visualize translation dynamics in live cells. This technique utilizes reporters containing tandem epitope tags that bind fluorescently-labeled antibody fragments upon emerging from ribosomes, allowing direct visualization of active translation sites [5].
Ribosome Profiling: Apply ribosome profiling (ribo-seq) to monitor translation elongation at codon resolution genome-wide. This method involves nuclease digestion of mRNA not protected by ribosomes, followed by deep sequencing of ribosome-protected fragments to map ribosome positions. When combined with harringtonine treatment to synchronize elongation, this approach can reveal elongation rates transcriptome-wide.
Mass Spectrometry-Based Approaches: Utilize advanced LC-MS/MS methods to directly monitor peptidyl-tRNA drop-off, a key quality control mechanism triggered by aaRS inhibition. This approach involves analyzing peptidyl-tRNAs accumulated under inhibitory conditions, providing insights into translational fidelity mechanisms [6].
The comprehensive characterization of this compound requires integration of multiple methodological approaches spanning biochemical enzymology, cellular translation analysis, and mechanistic pathway investigation. The protocols outlined herein provide a robust framework for evaluating inhibitor potency, specificity, and functional consequences on protein synthesis. As research in this field advances, emerging technologies such as directed evolution of aaRSs [2] and single-molecule imaging of translation dynamics [5] will further enhance our ability to probe the complex interplay between aaRS function, translation elongation, and cellular homeostasis. These investigations not only advance fundamental understanding of protein synthesis regulation but also contribute to the development of aaRS-targeted therapeutic agents for various human diseases.
Aminoacyl-tRNA synthetases (aaRSs) represent a fundamentally important enzyme family that catalyzes the specific attachment of amino acids to their corresponding tRNAs, creating aminoacyl-tRNAs that serve as essential substrates for protein synthesis. This biochemical coupling reaction is critical for maintaining the fidelity of genetic code translation, as it ensures the accurate pairing of nucleic acid triplets with their corresponding amino acids [1]. The aaRS enzymes achieve this through a conserved two-step mechanism: first, they activate the amino acid using ATP to form an aminoacyl-adenylate intermediate; second, they transfer the aminoacyl moiety to the 3' end of the cognate tRNA molecule [2] [1]. These enzymes demonstrate remarkable substrate specificity through a "double-sieve" mechanism that involves both accurate recognition of cognate substrates and rigorous proofreading to eliminate non-cognate products [2].
The therapeutic potential of aaRS inhibition has gained substantial recognition in recent years, particularly in antimicrobial and antiparasitic drug development. Aminoacyl-tRNA synthetase-IN-1 represents a promising chemical scaffold designed to selectively target these essential enzymes. As observed with other pathogenic organisms, Plasmodium falciparum aaRSs (PfaaRSs) have emerged as potent antimalarial targets because they are essential for proteome fidelity and overall parasite survival throughout all stages of the parasite's life cycle [3]. The functional necessity of aaRSs across all living organisms, combined with structural differences between pathogen and human enzymes, provides a strategic foundation for selective therapeutic intervention while highlighting the importance of robust assay systems for inhibitor characterization [4] [5].
Table 1: Classification and Characteristics of Aminoacyl-tRNA Synthetases
| Class | Characteristic Motifs | Aminoacylation Site | Quaternary Structure | Amino Acids |
|---|---|---|---|---|
| Class I | HIGH, KMSKS | 2'-OH of A76 | Monomeric or dimeric | Arg, Cys, Gln, Glu, Ile, Leu, Met, Trp, Tyr, Val |
| Class II | Motifs 1, 2, 3 | 3'-OH of A76 (except PheRS) | Dimeric or tetrameric | Ala, Asn, Asp, Gly, His, Lys, Phe, Pro, Ser, Thr |
The molecular mechanisms of aaRS inhibition can be categorized into several distinct approaches, each with implications for drug discovery. Active site targeting represents the most direct strategy, where competitive inhibitors disrupt ATP, amino acid, or tRNA binding at the catalytic center. Additionally, allosteric modulation has emerged as a promising approach, with compounds binding to distal sites that indirectly affect enzymatic function. As demonstrated by Mitomycin C studies on PfaaRSs, such inhibitors can induce global structural perturbations that systematically alter catalytic nucleotide and amino acid substrate binding, ultimately reducing nucleotide-binding affinities and disrupting function across multiple aaRS targets [3].
A significant advantage of aaRS-targeted therapeutics lies in the potential for pan-inhibition strategies, where a single compound simultaneously targets multiple aaRS enzymes. This approach can overcome limitations of single-target inhibitors, particularly the incidence of resistance development. Research has revealed that potential pan-inhibitors may target different functional domains across various aaRSs, including the Ins1-Ins2 domain in Pf-ArgRS, the anticodon binding domain in Pf-CysRS, the CP1-editing domain in Pf-IleRS and Pf-MetRS, the C-terminal domain in Pf-LeuRS, and the CP-core region in Pf-ValRS [3]. This multi-domain targeting approach represents a promising frontier in aaRS inhibitor development.
The biological implications of aaRS inhibition extend beyond disruption of translation to include various non-canonical functions. In tumor cells, aaRSs exist in large excess due to increased translational demand, making them attractive targets for cancer therapy. Among translation machinery components—tRNA, amino acid, ATP, and ARS—ARS represents the only target that can be effectively blocked by small molecules without developing rapid resistance [6]. This therapeutic vulnerability is particularly pronounced in rapidly proliferating cells, including pathogens and cancer cells, which exhibit heightened sensitivity to translation disruption.
The malachite green assay provides a robust, non-radioactive method for quantitatively measuring aaRS activity by detecting inorganic pyrophosphate (PPi) released during the amino acid activation step. This assay is particularly suitable for high-throughput screening applications and can be performed in 96-well plate format with excellent sensitivity to picomoles of product [5]. The protocol involves coupling the aminoacylation reaction with inorganic pyrophosphatase, which converts PPi to inorganic phosphate (Pi), subsequently quantified using malachite green reagent.
The detailed procedure begins with reaction mixture preparation containing 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 10 mM MgCl₂, 1 mM DTT, 2 mM ATP, appropriate amino acid (cognate and non-cognate for specificity assessment), 0.1-1 μg purified aaRS, and 0.5-2 μg cognate tRNA substrate in a total volume of 50 μL [5]. After incubating at 37°C for 30 minutes, the reaction is terminated by adding 20 μL of 5 M HCl. Then, 80 μL of malachite green solution (0.045% malachite green, 4.2% ammonium molybdate in 1 N HCl, supplemented with 0.05% Tween-20) is added, followed by incubation for 15-30 minutes at room temperature. The absorbance measurement at 620 nm provides quantitative data that can be converted to Pi concentration using a KH₂PO₄ standard curve (0-100 nanomoles). For inhibitor screening, Aminoacyl-tRNA synthetase-IN-1 should be tested across a concentration range (e.g., 0.1 nM-100 μM) to determine IC₅₀ values.
This assay's key advantage is its adaptability to various aaRS enzymes, as demonstrated in studies with Trypanosoma brucei isoleucyl-tRNA synthetase (IleRS), which yielded a Z'-factor of 0.56, indicating excellent suitability for high-throughput screening [5]. Additionally, the method supports detailed enzymology studies, enabling determination of kinetic parameters (Kₘ and kcat) for comprehensive inhibitor characterization.
The intact tRNA LC-MS assay represents a cutting-edge approach that directly monitors aaRS activity by detecting intact acyl-tRNA products with exceptional sensitivity and specificity. This technique combines ion-pairing reverse-phase chromatography with high-resolution time-of-flight mass spectrometry to resolve acyl- from non-acyl-tRNAs and unambiguously identify low-abundance acylated species that are typically undetectable by traditional electrophoresis methods [7]. The protocol can quantify reaction yields as low as 0.23% and is compatible with tRNAs acylated using both aaRS enzymes and flexizymes.
The standardized workflow begins with tRNA acylation reactions performed under appropriate conditions, followed by a simple workup. The samples are then analyzed using LC-MS with ion-pairing reagents (such as dibutylamine acetate) to enhance separation and detection of tRNA species. The mass determination of intact tRNA molecules allows direct quantification of aminoacylation efficiency and identification of mischarged tRNAs [7]. This method is particularly valuable for characterizing inhibitors like Aminoacyl-tRNA synthetase-IN-1 because it can detect partial inhibition and quantify the precise effects on aminoacylation efficiency. The entire protocol requires ≥5 hours to complete, depending on sample number, and demands basic expertise in molecular biology, LC-MS operation, and RNase-free techniques [7].
Table 2: Comparison of Quantitative Assays for aaRS Inhibition
| Assay Type | Detection Method | Sensitivity | Throughput | Key Applications | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Malachite Green | Absorbance at 620 nm | Picomoles of product | High (96/384-well) | Initial screening, enzymology | Non-radioactive, inexpensive, robust | Indirect measurement, phosphate contamination issues |
| Intact tRNA LC-MS | High-resolution MS | 0.23% yield | Medium | Mechanism studies, mischarging detection | Direct product detection, high specificity | Specialized equipment, technical expertise required |
| Radiolabeled Aminoacylation | Scintillation counting | Femtomoles | Medium | Validation studies, kinetic analysis | Gold standard, highly sensitive | Radioactive hazards, regulatory restrictions |
| Pyrophosphate Exchange | Radiolabeled PPi-ATP conversion | Nanomoles | Low | Amino acid activation specificity | Measures first step only, editing-independent | Complex procedure, radioactive materials |
The OPP assay represents a powerful cellular approach for quantifying protein synthesis inhibition in intact cells, providing a direct measurement of translation capacity. This method utilizes o-propargyl puromycin, a charged tRNA mimetic that becomes incorporated into nascent polypeptides, terminating their synthesis. Through subsequent click chemistry conjugation with fluorophores, newly synthesized proteins can be visualized and quantified using high-content imaging systems [4]. This approach is particularly valuable for assessing cell-type specific translation inhibition and has been successfully implemented in Plasmodium berghei-infected HepG2 cells to simultaneously monitor host and parasite translation.
The standardized protocol begins with cell treatment with Aminoacyl-tRNA synthetase-IN-1 across a concentration range (e.g., 1 nM-100 μM) for a predetermined duration (typically 4-24 hours). Subsequently, OPP is added to the culture medium at a final concentration of 20 μM for 30-60 minutes. Cells are then fixed with 4% paraformaldehyde, permeabilized with 0.5% Triton X-100, and incubated with click reaction mixture containing Alexa Fluor-azide, sodium ascorbate, and CuSO₄. After extensive washing, nuclei are counterstained with Hoechst 33342, and images are acquired using high-content imaging systems [4]. The image analysis workflow involves segmenting individual cells based on nuclear staining and quantifying OPP fluorescence intensity within the cytoplasmic compartment. For intracellular pathogens, additional immunostaining with pathogen-specific markers enables separate quantification of host and pathogen translation.
This assay's significant advantage is its ability to discriminate between host and pathogen translation inhibition, providing crucial information for determining the therapeutic index of Aminoacyl-tRNA synthetase-IN-1. The method has demonstrated excellent performance in 384-well plate format, with calculated EC₅₀ values well-correlated between high-content imaging and automated confocal feedback microscopy data sets [4].
The rabbit reticulocyte lysate system offers a cell-free approach for evaluating translation inhibition that closely resembles both individual and complexed structures of human aaRSs, potentially predisposing it to identify active compounds readily applicable to human systems [6]. This assay has demonstrated excellent quality control parameters and reproducibility, making it suitable for high-throughput screening campaigns with large chemical libraries.
The standard procedure involves preparing reaction mixtures containing 70% (v/v) rabbit reticulocyte lysate, amino acid mixture (minus methionine for metabolic labeling), RNase inhibitor, potassium acetate and magnesium acetate at optimized concentrations, and an mRNA template encoding a reporter protein (typically firefly luciferase or GFP). Aminoacyl-tRNA synthetase-IN-1 is added across a concentration range, and reactions are incubated at 30°C for 60-90 minutes. Translation output is quantified by measuring reporter protein activity (luminescence for luciferase, fluorescence for GFP) or by metabolic labeling with ³⁵S-methionine followed by autoradiography and phosphorimaging [6]. Normalization to untreated controls enables calculation of percentage inhibition and determination of IC₅₀ values.
This assay system has been validated through identification of known translational inhibitors such as emetine, confirming its suitability for characterizing Aminoacyl-tRNA synthetase-IN-1 activity [6]. The method provides a complementary approach to cellular assays, offering controlled conditions for mechanistic studies while maintaining relevance to eukaryotic translation machinery.
Robust data analysis approaches are essential for accurate interpretation of aaRS inhibition data. For biochemical assays, data should be normalized to both positive (no inhibitor) and negative (no enzyme) controls, with percentage inhibition calculated using the formula: % Inhibition = [(Control - Test)/(Control - Background)] × 100. Dose-response curves should be generated using a minimum of 8-10 concentrations of Aminoacyl-tRNA synthetase-IN-1, with IC₅₀ values determined by nonlinear regression fitting to a four-parameter logistic equation [5]. For cell-based assays, normalization to cell viability measurements (e.g., via ATP-based assays) is crucial to distinguish translation inhibition from general cytotoxicity.
The statistical rigor of screening assays can be evaluated using the Z'-factor, calculated as 1 - [(3σₚ + 3σₙ)/|μₚ - μₙ|], where σₚ and σₙ are the standard deviations of positive and negative controls, and μₚ and μₙ are their respective means. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening, as demonstrated in the malachite green assay for T. brucei IleRS [5]. For imaging-based assays like the OPP method, the coefficient of variation (CV) between technical replicates should be <20%, with active treatments typically showing higher CV values (e.g., 0.907) compared to inactive treatments (e.g., 7.84) due to lower signal intensities [4].
Comprehensive selectivity profiling is essential to establish the specificity of Aminoacyl-tRNA synthetase-IN-1. This should include testing against related human aaRS enzymes to evaluate potential off-target effects and determine therapeutic index. Additionally, counter-screening against unrelated enzyme classes (e.g., kinases, proteases) provides further specificity validation. For antimicrobial applications, assessment against homologous bacterial or parasitic aaRSs alongside mammalian orthologs enables determination of selective targeting potential [3].
Advanced validation should include resistance generation studies, where serial passage of microorganisms in sublethal Aminoacyl-tRNA synthetase-IN-1 concentrations can identify potential resistance mechanisms. Furthermore, genetic approaches such as target overexpression can validate on-target engagement – if elevated aaRS expression reduces compound potency, this supports specific target interaction [6]. For cellular assays, correlation between translation inhibition and growth suppression provides functional validation of the mechanistic hypothesis, while mismatch between these endpoints suggests potential off-target activities or compensatory mechanisms.
High Background in Malachite Green Assay: Phosphate contamination represents the most common issue, which can be addressed by using ultrapure water, ensuring meticulous glassware cleaning, and including appropriate background controls. Additional purification of tRNA substrates may be necessary to remove endogenous phosphate [5].
Poor Signal-to-Noise in OPP Assays: Inadequate click chemistry efficiency or excessive OPP concentrations can diminish assay quality. Optimization should include titration of OPP concentration (typically 10-50 μM), verification of copper catalyst activity, and confirmation of fluorophore-azide stability [4].
tRNA Substrate Quality Issues: Degraded or improperly folded tRNA significantly impacts assay performance. tRNA integrity should be verified by denaturing urea-PAGE, with A₂₆₀/A₂₈₀ ratios between 1.8-2.0 indicating acceptable purity. Proper annealing procedures (heating to 85°C followed by slow cooling) ensure correct tRNA folding [5].
Variable Enzyme Activity: aaRS enzymes demonstrate sensitivity to freeze-thaw cycles and oxidative damage. Aliquoting in stabilized storage buffers (containing glycerol and DTT) with limited freeze-thaw cycles maintains activity. Regular activity assessments using positive control inhibitors ensure consistent performance [2].
Cellular Assay Conditions: For initial screening, use concentrations ranging from 1 nM to 100 μM with exposure times of 12-24 hours. Include reference inhibitors (e.g., anisomycin for elongation inhibition, known aaRS inhibitors for specific validation) as experimental controls [4].
Biochemical Assay Conditions: Enzyme concentrations should be titrated to maintain linear reaction kinetics throughout the incubation period. For the malachite green assay, this typically corresponds to 10-20% substrate conversion to avoid product inhibition [5].
Solvent Considerations: Maintain consistent DMSO concentrations across all samples (typically ≤1% final concentration), as aaRS enzymes demonstrate variable sensitivity to organic solvents. Include solvent-only controls to account for any vehicle effects.
The comprehensive application of these detailed protocols enables rigorous characterization of Aminoacyl-tRNA synthetase-IN-1 through orthogonal assay systems spanning biochemical, cell-free, and cellular contexts. The integrated workflow begins with initial high-throughput screening using malachite green or rabbit reticulocyte systems, progresses to mechanistic studies via intact tRNA LC-MS, and culminates in cellular validation using OPP labeling and high-content imaging. This multi-layered approach provides complementary data streams that collectively establish compound potency, mechanism of action, selectivity, and cellular activity.
These protocols have been optimized for robust implementation in standard laboratory settings, with particular attention to practical considerations such as throughput requirements, equipment accessibility, and technical expertise. The continued refinement of these assay systems will facilitate the development of increasingly selective and potent aaRS inhibitors, contributing to the expansion of therapeutic options for infectious diseases, cancer, and other conditions characterized by dysregulated translation.
The table below summarizes the core assay platforms used in high-throughput screening for aaRS inhibitors.
| Assay Type | Key Readout / Principle | Typical Application | Key Advantages |
|---|---|---|---|
| Aminoacylation HTS [1] | Inhibition of aminoacylation in a rabbit reticulocyte lysate system, measured via overall protein synthesis suppression. | Primary screening for mammalian ARS inhibitors; validated with known translational inhibitors like emetine. [1] | Uses a physiologically relevant, multi-component translation system; excellent reproducibility and quality control for HTS. [1] |
| In vivo Ratiometric Reporter [2] | Relative readthrough efficiency (RRE) of a fluorescent reporter (RFP-GFP) with an amber stop codon. | Directed evolution of aaRSs for genetic code expansion; can be adapted to screen for inhibitors that disrupt aminoacylation. [2] | Provides a direct, functional measure of aminoacylation efficiency inside living cells (yeast). |
| Pyrophosphate (PPi) Release [3] [4] | Colorimetric detection of inorganic phosphate (malachite green) after PPi release from the amino acid activation step. [4] | Determination of amino acid activation kinetics and specificity; can be adapted for zymography. [3] | Can be formatted for high-throughput in microplates; the zymography variant allows semi-quantitative visualization in gels. [4] |
| Pyrophosphate Exchange [3] | Measurement of ATP/PPi exchange rate during the formation of the aminoacyl-adenylate intermediate. | Identifying which noncognate amino acids are misactivated by an aaRS, indicating a need for editing. [3] | A classic, well-established steady-state kinetic assay. |
This protocol is adapted from a screening campaign that identified known translational inhibitors, proving its suitability for discovering aaRS inhibitors. [1]
This native gel-based technique qualitatively visualizes and semi-quantitatively determines the amino acid activation capacity of aaRSs, useful for screening engineered variants or inhibitor effects. [4]
Gel Electrophoresis:
In-Gel Activity Assay:
Pyrophosphate Detection:
The following diagram illustrates a generalized HTS workflow for identifying aaRS inhibitors, integrating cell-based and biochemical approaches.
When designing your screening strategy, keep the following points in mind:
Q1: What are common causes of low solubility and activity in recombinant aaRS proteins, and how can they be addressed?
Low solubility in recombinant aaRS proteins, especially engineered variants, is a common hurdle in research. The table below summarizes the issues and potential solutions.
| Issue | Possible Cause | Potential Solution |
|---|---|---|
| Low protein solubility | Exposed hydrophobic patches, incorrect folding, lack of natural protein context [1]. | Use solubility tags (e.g., MBP), optimize deep learning-based protein redesign [1]. |
| Low or inconsistent activity | Improper folding, low active enzyme fraction, loss of essential domains in constructs [1]. | Perform active-site titration, use robust purification protocols with glycerol/EDTA [1]. |
| Misincorporation of amino acids | Impaired proofreading (editing) activity of the aaRS [2]. | Introduce trans-editing factors (e.g., AlaXp for AlaRS), ensure editing domain integrity [2]. |
Q2: Which advanced method can directly quantify acyl-tRNA formation, which could be affected by enzyme solubility and activity?
The Intact tRNA Liquid Chromatography-Mass Spectrometry (LC-MS) Assay is a powerful protocol for directly monitoring and quantifying the acyl-tRNA products of aaRS activity [3].
Key Advantages [3]:
Experimental Workflow: The diagram below illustrates the core steps of this protocol.
While specific data on "Aminoacyl tRNA synthetase-IN-1" is unavailable, general strategies for handling aaRS-related challenges include:
Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that charge tRNAs with their cognate amino acids, a critical step for protein synthesis [1] [2]. Inhibiting them halts translation, making them effective antibiotic targets [3]. The core optimization challenge lies in the inherent competition between cellular growth and product synthesis; pushing either to an extreme often diverts too many resources and cripples overall output [4].
Here are answers to common issues you might encounter, framed in a Q&A format.
FAQ 1: My bacterial growth is too inhibited, and I have no yield. What should I check?
FAQ 2: My culture yield is suboptimal, even with good growth. How can I improve it?
FAQ 3: How do I scale up my process from a flask to a bioreactor consistently?
The table below summarizes key parameters to optimize for your bacterial cultures.
| Parameter | Optimization Goal | Rationale & Method |
|---|---|---|
| Inhibitor Conc. | Find sub-lethal IC50 | Balance effective aaRS inhibition with maintaining viable biomass for production [5]. |
| Aeration | Maximize oxygen transfer | Critical for aerobic growth. Use baffled flasks, correct shaking speed, and low media volume [6]. |
| Media | Sufficient ions & nutrients | Mg²⁺ is a common co-factor for aaRSs and cell division; supplementation can improve growth [1] [6]. |
| Process Strategy | Two-phase fed-batch | Lets cells grow to high density first, then switches to production mode, maximizing output [4]. |
The following diagram outlines a logical workflow for systematically optimizing your experimental conditions.
Inhibiting Aminoacyl-tRNA synthetases (ARSs) can lead to cell death through several direct and indirect mechanisms. Understanding these can help you pinpoint the cause in your experiments.
Use this structured guide to systematically diagnose and address unexpected cytotoxicity.
| Troubleshooting Area | Key Questions & Actions |
|---|
| Compound Specificity | - Verify Selectivity: Confirm the compound primarily targets the intended ARS and not other synthetases. Perform counter-screens against other ARSs, especially those with similar active sites or editing domains [1].
Here are detailed methodologies for two critical experiments to investigate the mechanisms of cytotoxicity.
Protocol 1: Puromycin Incorporation Assay to Measure Global Protein Synthesis
This assay measures the rate of new protein synthesis by detecting incorporated puromycin, an aminoacyl-tRNA analog, into nascent polypeptide chains.
Protocol 2: Quantifying Pro-Inflammatory Cytokine Secretion
This protocol is suitable for immune cells like monocytes or macrophages to assess if cytotoxicity is linked to immune activation.
The diagram below summarizes the key pathways through which ARS inhibition can lead to cell death.
Resistance to aaRS inhibitors can arise through several mechanisms. The table below summarizes the primary issues and their underlying causes.
| Mechanism of Resistance | Description | Relevant aaRS |
|---|---|---|
| Expression of Resistant aaRS Isoforms | Acquisition of a second, naturally resistant aaRS gene (e.g., IleRS2). Confers high-level resistance. | Isoleucyl-tRNA synthetase (IleRS) [1] |
| Active Site Mutations | Mutations in the aaRS active site that reduce inhibitor binding while preserving natural substrate recognition. | Lysyl-tRNA synthetase (LysRS), Isoleucyl-tRNA synthetase (IleRS) [1] [2] |
| Altered Metabolic Regulation | Mutations in regulatory elements (e.g., riboswitches) that increase the intracellular concentration of the natural amino acid, outcompeting the inhibitor. | Lysyl-tRNA synthetase (LysRS) [2] |
Q1: Our bacterial inhibition assays are failing at expected IC50 values. Could a naturally resistant aaRS be the cause?
A: Yes. Many bacteria have two genes for the same aaRS. For example, IleRS1 is typically sensitive to the antibiotic mupirocin, while IleRS2 is inherently resistant, with inhibition constants (Ki) up to a thousand-fold higher [1]. Check the genomic context of your target organism for the presence of resistant isoforms like IleRS2.
Q2: We have identified a mutation in our target aaRS from resistant strains. How does it confer resistance without completely disrupting enzyme function?
A: Mutations often subtly alter the enzyme's active site to discriminate against the inhibitor. A key discovery involves alterations to the HIGH signature motif in Class I aaRSs [1].
This "swap" of the first and third residues in the motif drastically reduces drug affinity (increasing Ki by up to 1000-fold) while only mildly affecting the catalytic activity for the natural amino acid [1]. This is a sophisticated form of resistance that is difficult to overcome with standard inhibitor designs.
Q3: We see resistance in vivo, but our enzymatic assays show our compound is still effective. What is happening?
A: The resistance might be indirect and not located in the aaRS gene itself. For instance, resistance to the lysine analog AEC can occur through mutations in the L box riboswitch [2]. This riboswitch normally represses lysine biosynthesis genes when lysine is abundant. Mutations can cause constitutive derepression, flooding the cell with natural lysine, which then outcompetes the inhibitor for binding to the aaRS. Your compound is still binding its target, but its effect is being bypassed metabolically.
Here are detailed methodologies for key experiments cited in the research.
This protocol is based on methods used to characterize mupirocin resistance in IleRS2 [1].
This protocol is adapted from experiments with E. coli LysRS variants [2].
The following diagram synthesizes the core resistance pathways based on the current literature.
1. What kinetic methods are used to analyze AARS specificity and activity?
AARS specificity is typically quantified using a combination of steady-state and pre-steady-state kinetic assays. The core two-step reaction catalyzed by AARS is [1]:
The most common steady-state assays are [1]:
[32P]-PPi exchange into ATP, monitoring the first activation step.For more detailed mechanistic insights, pre-steady-state kinetics are employed using:
2. How can I engineer an AARS for high specificity toward a non-canonical amino acid (ncAA)?
Directed evolution is the primary method. A standard modern protocol involves using a large mutant library of a suitable orthogonal AARS (e.g., Methanomethylophilus alvus pyrrolysyl-tRNA synthetase, MaPylRS) and subjecting it to a stringent selection process [2]:
3. What are common reasons for low yield when incorporating ncAAs into proteins?
Low yield can stem from several issues in the AARS/tRNA pair [2] [3]:
kcat/KM) of the AARS: The evolved AARS may charge the tRNA too slowly to keep up with cellular translation demands.| Problem & Possible Cause | Suggested Solution / Experiment |
|---|---|
| Low Aminoacylation Efficiency | |
| • Poor AARS expression or solubility | Check protein expression via SDS-PAGE and solubility via fractional centrifugation. |
| • Non-optimal reaction conditions (Mg²⁺, pH, salt) | Perform aminoacylation assays with varying buffer conditions to find an optimum [1]. |
| • tRNA misfolding or lack of modifications | Compare in vitro transcribed tRNA with in vivo purified tRNA; use structural probing assays [1]. |
| Poor Specificity for Target vs. Similar Amino Acid | |
| • Inadequate discrimination in AARS active site | Perform steady-state kinetics to determine kcat/KM for both target and competitor amino acids. Use this to calculate a specificity ratio [1]. |
| • tRNA mischarging by endogenous AARS | Verify orthogonality: test if AA-tRNA formation occurs in the absence of your engineered AARS. |
| Low ncAA Incorporation Efficiency in Vivo | |
| • Inefficient AARS mutant from library | Use a ratiometric fluorescent reporter (e.g., RFP-GFP with amber codon) to quantitatively assess incorporation efficiency and fidelity [3]. |
| • Depletion of charged tRNA pool by host machinery | Express the orthogonal tRNA from a strong, constitutive promoter to increase its intracellular concentration. |
This method helps identify which specific chemical step is affected by an AARS mutation.
Detailed Protocol [1]:
ktran). A decrease in ktran for a mutant indicates its role in transition-state stabilization or positioning during the second step.The following diagram illustrates the core selection cycle for evolving an AARS with high specificity for an ncAA.
Effective troubleshooting requires knowing expected kinetic values. The table below summarizes representative parameters for E. coli AARS enzymes from a recent computational model [4].
| AARS (Class) | Approximate kcat (s⁻¹) |
Key Discriminated Substrate | Notes on Specificity Mechanism |
|---|---|---|---|
| IleRS (Class I) | 1 - 10 | Amino Acid (vs. Val) | Pre-transfer editing (hydrolysis of non-cognate AA~AMP). |
| ValRS (Class I) | 1 - 10 | Amino Acid (vs. Thr) | Pre- and post-transfer editing (hydrolysis of mischarged tRNA). |
| SerRS (Class II) | 1 - 10 | tRNA | Specific recognition of tRNA tertiary structure and key acceptor stem bases. |
| HisRS (Class II) | 1 - 10 | Amino Acid & tRNA | Discrimination via specific amino acid side-chain recognition. |
Aminoacyl-tRNA synthetase (aaRS) activity is typically measured through two main steady-state kinetic assays: the Aminoacylation Assay and the ATP-PP(_i) Exchange Assay [1] [2]. The table below summarizes their key characteristics.
| Assay Name | Reaction Step Measured | Detection Method | Key Quantitative Readouts |
|---|
| Aminoacylation Assay [1] [2] | Complete two-step reaction, culminating in aminoacyl-tRNA formation. | Radioactive: Use of (^{14})C/(^{3})H-labeled amino acids, followed by acid precipitation or filter binding [1]. | - (k_{cat}): Turnover number (s-1).
The following diagram outlines a general workflow for setting up and troubleshooting an aaRS activity assay, incorporating key optimization steps.
This protocol is adapted from established methods for measuring the amino acid activation step [1].
Reaction Mix Composition:
Procedure:
Q1: My assay shows very low signal, even with the positive control. What could be wrong?
Q2: I am getting high background noise in my aminoacylation assays. How can I reduce it?
Q3: My kinetic data is inconsistent between replicates. What are the key factors to standardize?
Batch-to-batch variability in a small molecule inhibitor can arise from multiple factors. The flowchart below outlines a systematic approach to identify the root cause.
How to Use This Guide: Begin with the "Start" node and follow the path based on your answers. If you reach a red endpoint, the corresponding corrective action is recommended.
To systematically compare batches, standardize these key assays. The pyrophosphate (PPi) release assay [1] is a robust, high-throughput method to directly measure aaRS enzymatic activity and inhibition.
This method monitors the aaRS reaction in real-time by detecting inorganic pyrophosphate (PPi) [1].
This protocol tests the functional consequence of aaRS inhibition in cells.
Q1: What is the most likely cause of reduced potency in a new batch of Aminoacyl-tRNA synthetase-IN-1? The most common cause is chemical degradation due to improper storage or age. This can be caused by exposure to light, moisture, or oxygen, leading to the decomposition of the active molecule. Always store the compound as recommended by the supplier (typically at -20°C, desiccated, and protected from light).
Q2: How can I quickly verify the identity of a new batch before running a full bioassay? A: Analytical techniques are the first line of verification.
Q3: Our batches show identical IC50 values in enzymatic assays but different MICs in cellular assays. Why? A: This discrepancy points to issues with cellular uptake or stability rather than intrinsic target binding. Factors to investigate include:
When comparing batches, consolidate key data into a table for clear visualization.
| Batch Number | Purity (HPLC) | IC50 (Enzymatic Assay) | MIC (Cellular Assay) | Solubility in Buffer | Conclusion |
|---|---|---|---|---|---|
| Batch A (Reference) | 99.5% | 0.15 µM | 2 µg/mL | >500 µM | Reference Standard |
| Batch B | 98.7% | 0.18 µM | 2.5 µg/mL | >500 µM | PASS - Comparable |
| Batch C | 95.1% | 1.5 µM | 16 µg/mL | ~100 µM | FAIL - Impure, less potent |
To minimize future variability:
To effectively assess any aminoacyl-tRNA synthetase (aaRS) inhibitor, the following performance aspects and experimental data are typically compared. You can use this as a template for your guide.
| Performance & Property | Description & Common Measurements | Relevant Bacterial Strains / Context |
|---|---|---|
| In Vitro Potency | Half-maximal inhibitory concentration (IC₅₀) on the purified target enzyme; Inhibition constant (Kᵢ) [1]. | Enzyme isolated from different species (e.g., S. aureus, E. coli, M. tuberculosis) [2]. |
| Antibacterial Activity | Minimum Inhibitory Concentration (MIC) – the lowest concentration that prevents visible bacterial growth [2]. | Panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains; drug-resistant clinical isolates [2]. |
| Species Selectivity | Structural differences in the aaRS active site between pathogens and humans that are exploited for selectivity [3] [2]. | Comparison of inhibitor activity against bacterial vs. human cytoplasmic/mitochondrial aaRS to determine therapeutic window. |
| Resistance Potential | Pre-existing or emergent mutations in the aaRS gene that confer resistance; measurement of MIC shift in resistant mutants [1]. | Strains with characterized resistance mutations (e.g., in the HIGH or KMSKS motifs of Class I aaRS) [1]. |
Here are the detailed methodologies for key experiments used to generate the data in the table above.
This assay measures the compound's direct ability to inhibit the enzyme's function in a test tube [2].
This is the standard CLSI (Clinical & Laboratory Standards Institute) method for determining the lowest concentration of an antibiotic that inhibits bacterial growth in a culture [2].
The following diagram illustrates the logical relationship and workflow between these two core experiments.
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging tRNAs with their cognate amino acids, a critical step in protein synthesis. Their essential nature and structural differences between bacterial and human versions make them promising targets for antibiotic development [1] [2].
These enzymes are divided into two distinct classes (Class I and Class II) based on the architecture of their active sites, which is a fundamental consideration for drug design [3] [2]. The table below summarizes the core differences between these classes, which can influence how inhibitors are developed.
| Feature | Class I aaRS | Class II aaRS |
|---|---|---|
| Catalytic Domain Structure | Rossmann fold (parallel β-sheet) [2] | Antiparallel β-sheet [3] [2] |
| Characteristic Motifs | HIGH and KMSKS [2] | Motifs 1, 2, 3 [2] |
| tRNA Acceptor Stem Binding | Minor groove (typically) [2] | Major groove [2] |
| Aminoacylation Site | 2'-OH of terminal adenosine (typically) [2] | 3'-OH of terminal adenosine (typically) [2] |
| ATP Binding Configuration | Extended [2] | Bent [2] |
| Example Amino Acids | Leu, Ile, Val, Trp, Tyr, Glu, Gln [4] | Ala, Asp, Gly, Lys, Pro, Phe, Ser [4] |
A critical mechanism for maintaining translational fidelity is proofreading or editing. Many aaRSs have evolved editing activities to hydrolyze misactivated amino acids (pre-transfer editing) or mischarged tRNAs (post-transfer editing), preventing incorrect amino acid incorporation into proteins [5] [2]. This "double-sieve" mechanism is a key functional aspect that potential inhibitors may exploit or need to circumvent.
Aminoacyl-tRNA Synthetase Catalysis and Proofreading
When concrete data for "Aminoacyl tRNA synthetase-IN-1" becomes available, you can structure its comparison with traditional antibiotics using the following framework.
The table below outlines key metrics for a head-to-head experimental comparison. You would populate it with quantitative data from assays.
| Performance Metric | Traditional Antibiotic (e.g., Mupirocin) | This compound | Experimental Context & Notes |
|---|---|---|---|
| Target aaRS & Class | IleRS (Class I) [1] | Data Required | Identify specific synthetase and class. |
| MIC50/MIC90 (μg/mL) | Exemplar Data Required | Data Required | vs. relevant Gram-positive/-negative panels. |
| Frequency of Resistance | <10-6 for some [6] | Data Required | Spontaneous mutation frequency. |
| Cytotoxicity (CC50) | Exemplar Data Required | Data Required | Selectivity index (CC50/MIC). |
| Post-antibiotic Effect (PAE) | Exemplar Data Required | Data Required | Duration of bacterial growth suppression. |
The search results provide details on standard assays used to characterize aaRS inhibitors [5]. Here are detailed methodologies for key experiments:
Pyrophosphate (PPi) Exchange Assay: This assay measures the first step of the aaRS reaction (amino acid activation).
Aminoacylation (tRNA Charging) Assay: This measures the formation of the final aminoacyl-tRNA product.
Resistance Development Studies
Key Experimental Workflow for aaRS Inhibitor Profiling
Given the challenges with resistance to single-target antibiotics, promising new strategies are emerging that could inform the development of next-generation aaRS inhibitors.